6-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide
Overview
Description
6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydroxypyridine carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base and solvent . The reaction conditions are carefully controlled to ensure the desired substitution pattern on the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide has several applications in scientific research:
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxypyridine moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog with similar structural features but lacking the hydroxypyridine moiety.
3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine: A related compound with two pyrazole rings and a pyridazine core.
3,6-bis-(3,5-dimethylpyrazol-1-yl)-s-tetrazine: Another analog with a tetrazine ring, used in energetic materials.
Uniqueness
6-(3,5-dimethylpyrazol-1-yl)-N’-hydroxypyridine-3-carboximidamide is unique due to its combination of a pyrazole ring with dimethyl substitutions and a hydroxypyridine carboximidamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-5-8(2)16(14-7)10-4-3-9(6-13-10)11(12)15-17/h3-6,17H,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWXSZIIUZJIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=NO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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